molecular formula C13H19N3O2 B7147772 N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide

Cat. No.: B7147772
M. Wt: 249.31 g/mol
InChI Key: WXGOVSYGNGVYQX-UHFFFAOYSA-N
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Description

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Properties

IUPAC Name

N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-4-18-8(2)13(17)16-12-7-11(10-5-6-10)14-9(3)15-12/h7-8,10H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGOVSYGNGVYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)NC1=NC(=NC(=C1)C2CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide typically involves the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Ethoxypropanamide formation: The final step involves the reaction of the pyrimidine derivative with ethoxypropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

Medicine:

  • Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry:

  • Potential applications in the development of agrochemicals such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
  • N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
  • 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid

Comparison:

  • N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-ethoxypropanamide is unique due to the presence of the ethoxypropanamide group, which may confer distinct chemical and biological properties compared to its analogs.
  • The cyclopropyl group in the pyrimidine ring is a common feature among these compounds, contributing to their stability and reactivity.
  • Differences in substituents (e.g., ethoxy vs. cyclopropylsulfonyl) can lead to variations in their pharmacokinetic and pharmacodynamic profiles, making each compound suitable for different applications.

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